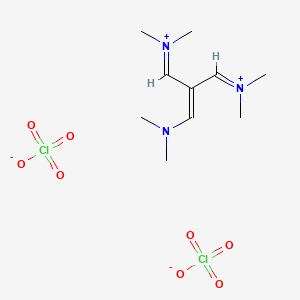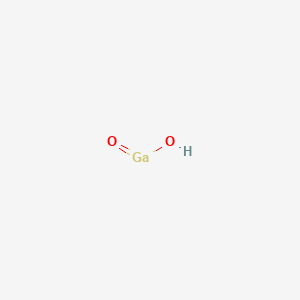
Barium acetylacetonate hydrate
Overview
Description
Barium acetylacetonate hydrate is a compound with the formula Ba(C5H7O2)2. It is the Ba2+ complex of the anion acetylacetonate . The compound is typically encountered as an ill-defined hydrate, which would accord with the high coordination number characteristic of barium .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: Ba(C5H7O2)2 · xH2O . The molecular weight of the compound is 335.54 (anhydrous basis) .Physical and Chemical Properties Analysis
This compound appears as a white solid . It has a molar mass of 335.545 g·mol−1 . The compound is soluble in organic solvents .Scientific Research Applications
Catalyst in Ethylbenzene Oxidation
Barium acetylacetonate has been utilized as a catalyst in the liquid-phase oxidation of ethylbenzene with molecular oxygen. Ethylbenzene hydroperoxide was the major product, indicating the activation of C–H bonds only at the alkyl chain. Different types of barium compounds influenced the rate of product formation significantly (Toribio, Campos-Martín, & Fierro, 2005).
Metalorganic Chemical Vapor Deposition
Barium acetylacetonate hydrate has been employed in the fabrication of ferromagnetic oxide thin films through metalorganic chemical vapor deposition (MOCVD). This method has successfully deposited polycrystalline and c-axis preferred films of BaFe12O19 with notable magnetic properties (Donahue & Schleich, 1992).
Synthesis of Ceramic Precursor Powders
The solubility and thermal behavior of barium acetylacetonates in supercritical fluids have been studied for the synthesis of ceramic precursor powders. These studies provide insights into the solubility measurements and decomposition properties of these compounds under various conditions (M’hamdi, Bocquet, Chhor, & Pommier, 1992).
Hydrothermal Synthesis of BaTiO3
Barium acetylacetonate is used in the hydrothermal synthesis of BaTiO3 particles. It acts as a precursor in a chemically modified, amorphous titanium (hydrous) oxide precursor, facilitating the dissolution and precipitation process crucial for the formation of BaTiO3 (Moon, Suvacı, Morrone, Costantino, & Adair, 2003).
Peptized Solution for Sol-Gel BaTiO3
A standard acetate-derived barium titanate gel, when peptized with acetylacetone, forms a stable colloidal solution. This approach is instrumental in synthesizing BaTiO3 with distinct thermal conversion behavior and crystallinity properties (Harizanov, 1998).
Catalytic and Thermoanalysis Studies
Barium acetylacetonate has been studied in conjunction with other transition metals acetylacetonates for their roles as catalysts and their thermal properties. This research helps in understanding the decomposition temperatures and the kinetic parameters of these compounds (Jasim & Hamid, 1985).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVTHFPMWHAEG-SUKNRPLKSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)





![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)



